Diethyl 2,2-difluoro-4-methylenepentanedioate
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Overview
Description
Diethyl 2,2-difluoro-4-methylenepentanedioate is a fluorinated organic compound with the molecular formula C₁₀H₁₄F₂O₄ and a molecular weight of 236.21 g/mol . This compound is known for its unique structure, which includes two fluorine atoms and a methylene group attached to a pentanedioate backbone. It is commonly used in various chemical research and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Diethyl 2,2-difluoro-4-methylenepentanedioate typically involves the reaction of diethyl malonate with difluoromethylene iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluoromethylene intermediate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diethyl 2,2-difluoro-4-methylenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of fluorinated and non-fluorinated derivatives.
Scientific Research Applications
Diethyl 2,2-difluoro-4-methylenepentanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biological assays and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism by which Diethyl 2,2-difluoro-4-methylenepentanedioate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. The methylene group allows for further functionalization, enabling the formation of a wide range of derivatives. Molecular targets and pathways involved in its reactions depend on the specific context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Diethyl 2,2-difluoro-4-methylenepentanedioate can be compared with other fluorinated compounds such as:
Diethyl 2,2-difluoromalonate: Similar in structure but lacks the methylene group, making it less versatile in certain reactions.
Diethyl 2-fluoromalonate: Contains only one fluorine atom, resulting in different reactivity and stability profiles.
Diethyl 2,2,2-trifluoroethylmalonate: Contains three fluorine atoms, which can lead to increased steric hindrance and different reactivity patterns.
The uniqueness of this compound lies in its combination of two fluorine atoms and a methylene group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.
Properties
IUPAC Name |
diethyl 2,2-difluoro-4-methylidenepentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBFZCRCMYROJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(C(=O)OCC)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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